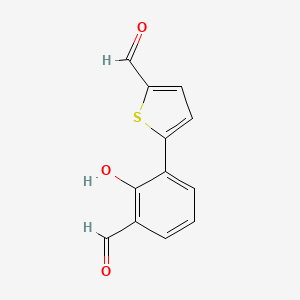
4-(2,3-Difluorophenyl)-2-formylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,3-Difluorophenyl)-2-formylphenol, 95%, is a highly fluorinated phenol derivative with a wide range of applications in the fields of organic synthesis, analytical chemistry, and material science. Its unique structure has enabled it to be used in various research applications, including those involving biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
4-(2,3-Difluorophenyl)-2-formylphenol, 95%, has been used in a variety of scientific research applications, including those involving organic synthesis, analytical chemistry, and material science. It has been used as a reagent in organic synthesis to prepare a variety of compounds, including pharmaceuticals, pesticides, and dyes. In analytical chemistry, it has been used as a reagent for the determination of trace metals, and in material science, it has been used as a component of polymers and other materials.
Wirkmechanismus
The mechanism of action of 4-(2,3-Difluorophenyl)-2-formylphenol, 95%, is not well understood. However, it is believed that the fluorinated phenol moiety of the compound acts as an electron-withdrawing group, which modifies the reactivity of the molecule. This modification of reactivity is believed to be responsible for the wide range of applications of the compound in organic synthesis, analytical chemistry, and material science.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,3-Difluorophenyl)-2-formylphenol, 95%, are not well understood. However, studies have shown that the compound has a variety of effects on the human body, including anti-inflammatory, anti-oxidant, and anti-tumor effects. In addition, the compound has been shown to have an effect on the activity of certain enzymes, such as cytochrome P450 and proteases, which are involved in the metabolism of drugs and other compounds.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-(2,3-Difluorophenyl)-2-formylphenol, 95%, in laboratory experiments is its high purity and wide range of applications. Its high purity ensures that the compound can be used in a variety of experiments without the need for further purification. In addition, its wide range of applications makes it suitable for use in a variety of scientific research applications.
The main limitation of using 4-(2,3-Difluorophenyl)-2-formylphenol, 95%, in laboratory experiments is its cost. The compound is relatively expensive, and its use in large-scale experiments can be cost-prohibitive. In addition, the compound is highly reactive, and its use in certain experiments may result in the formation of undesirable side products.
Zukünftige Richtungen
Given the wide range of applications of 4-(2,3-Difluorophenyl)-2-formylphenol, 95%, there are a number of potential future directions for its use. These include: further research into its biochemical and physiological effects; development of new synthetic methods for its synthesis; exploration of its use in the development of new materials; and investigation of its use in the production of new drugs and other compounds. In addition, further research into its mechanism of action and its potential toxicity is needed in order to fully understand its potential applications.
Synthesemethoden
4-(2,3-Difluorophenyl)-2-formylphenol, 95%, can be synthesized via a reaction between 2,3-difluorophenol and formic acid in the presence of a base. This reaction is known as an acid-catalyzed condensation reaction, and it results in the formation of a carbon-carbon bond between the two reactants. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and formation of undesirable side products. The reaction is typically carried out at a temperature of 70-80°C, and the yield of the product is typically in the range of 90-95%.
Eigenschaften
IUPAC Name |
5-(2,3-difluorophenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-11-3-1-2-10(13(11)15)8-4-5-12(17)9(6-8)7-16/h1-7,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOKZVNBUSQOPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=CC(=C(C=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685127 |
Source


|
| Record name | 2',3'-Difluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Difluorophenyl)-2-formylphenol | |
CAS RN |
1111128-76-7 |
Source


|
| Record name | 2',3'-Difluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














